molecular formula C19H25N3O4S B2986928 3,4-dimethoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 2034257-57-1

3,4-dimethoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2986928
CAS No.: 2034257-57-1
M. Wt: 391.49
InChI Key: GKEKWWOSEZOMQL-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound characterized by its multiple functional groups, including methoxy, pyridine, piperidine, and sulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridine derivative. One common approach is the reaction of pyridine-3-carboxaldehyde with piperidine-4-carboxaldehyde to form the corresponding imine, followed by reduction and subsequent sulfonamide formation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology: The biological activity of this compound has been explored in various studies. It has shown potential as an antimicrobial agent, exhibiting activity against a range of bacterial and fungal pathogens.

Medicine: Research has indicated that this compound may have therapeutic potential. It has been investigated for its anti-inflammatory and analgesic properties, making it a candidate for the development of new drugs.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its unique structure and reactivity make it valuable in various applications.

Mechanism of Action

The mechanism by which 3,4-dimethoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide exerts its effects involves interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 3,4-Dimethoxybenzenesulfonamide: Similar structure but lacks the pyridine and piperidine groups.

  • N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide: Lacks the methoxy groups on the benzene ring.

  • 3,4-Dimethoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide: Similar but with a different position of the pyridine nitrogen.

Uniqueness: The presence of both methoxy groups and the pyridine-piperidine moiety in 3,4-dimethoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide gives it unique chemical and biological properties compared to its analogs

Properties

IUPAC Name

3,4-dimethoxy-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4S/c1-25-18-6-5-17(12-19(18)26-2)27(23,24)21-13-15-7-10-22(11-8-15)16-4-3-9-20-14-16/h3-6,9,12,14-15,21H,7-8,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEKWWOSEZOMQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=CN=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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